4-Methylbenzaldehyde
Overview
Description
4-Methylbenzaldehyde is a compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and a methyl group at the para position. It is a precursor for various chemicals and has applications in the synthesis of phthalic anhydride, terephthalic acid, and other biologically relevant molecules.
Synthesis Analysis
The synthesis of 4-Methylbenzaldehyde and its derivatives can be achieved through various methods. One approach involves the solid-state reaction to form a novel binary organic complex, as seen in the synthesis of a complex with 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde . Another method includes the anionic living polymerization of 1,3-dimethyl-2-(4-vinylphenyl)imidazolidine, followed by hydrolysis to produce poly(4-vinylbenzaldehyde) . Additionally, 4-Methylbenzaldehyde can be formed from ethanol through sequential aldol condensations and dehydrocyclization on hydroxyapatite catalysts . A more targeted synthesis involves the preparation of isotopically labeled 4-methoxybenzaldehyde for molecular imaging . Furthermore, the Vilsmeier reaction has been used to synthesize 4-(N-methyl,N-substituted) aminobenzaldehydes, demonstrating a new technology for the preparation of substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzaldehyde derivatives can be characterized using various analytical techniques. For instance, the crystal structure and atomic packing of a molecular complex formed with 4-chloroaniline were confirmed by XRD studies . NMR and IR spectroscopy are also employed to characterize the structure of synthesized compounds, as seen in the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde .
Chemical Reactions Analysis
4-Methylbenzaldehyde undergoes various chemical reactions, including condensation and cyclization. For example, it can participate in condensation reactions with methyl azidoacetate, leading to the formation of azidocinnamates and subsequent thermolysis to yield indoles . Schiff base reactions are another example, where 4-bromobenzaldehyde is condensed with aromatic aminophenols to form Schiff base monomers, which are then polymerized .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methylbenzaldehyde derivatives are diverse and can be tailored through synthesis. The thermochemical properties, such as heat of fusion and entropy of fusion, have been studied for complexes formed with 4-chloroaniline . The optical properties, including band gap and refractive index, are also of interest, as demonstrated by the transmission spectra and band gap studies of the grown crystal complex . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been extensively characterized, revealing insights into their potential applications .
Scientific Research Applications
Production from Ethanol
4-Methylbenzaldehyde can be synthesized through ethanol upgrading reactions on hydroxyapatite catalysts, forming as a result of sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization. This process offers an efficient pathway for converting bioethanol into valuable chemicals, with selectivities for methylbenzaldehydes exceeding 30% (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).
Copper-Catalyzed Oxidation in Water
4-Methylbenzaldehyde can be produced in high yields through the copper-catalyzed oxidation of benzyl alcohols in water. This method is notable for its use of water-soluble complexes, wide substrate scope, high functional group tolerance, and the absence of organic solvents or surfactants (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).
Synthesis of Chalcone Derivatives
4-Methylbenzaldehyde is utilized in the synthesis of chalcone derivatives, which have demonstrated antibacterial activity. This application involves the synthesis of 4-hydroxy-3-methylchalcone from 4-methylbenzaldehyde via reactions like the Reimer-Tiemann reaction (M. Hapsari, T. Windarti, Purbowatiningrum, Ngadiwiyana, Ismiyarto, 2018).
Formation of Thiosemicarbazide Derivatives
4-Methylbenzaldehyde reacts with thiosemicarbazide to form specific compounds like 4-methyl-1-(4-methylbenzylidene)thiosemicarbazide. These derivatives are characterized by specific molecular conformations and hydrogen bonding patterns, useful in crystallography and materials science (Yu-Feng Li, 2010); (Jian Zhang, Hao Geng, Ling-hua Zhuang, Guowei Wang, 2009).
Fluorescent pH Sensor
4-Methylbenzaldehyde derivatives, such as 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, act as selective fluorescent pH sensors. These compounds are valuable in studying biological organelles due to their sensitivity to pH changes (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).
CO2 Adsorption in Polyaminal Networks
When reacted with melamine, 4-Methylbenzaldehyde forms hyper-cross-linked microporous polyaminal networks. These networks, due to their increased surface areas and specific pore sizes, show high CO2 adsorption capacities, making them suitable for applications in environmental technologies (Guiyang Li, Biao Zhang, Zhonggang Wang, 2016).
Optical Resolution in Stereochemistry
4-Methylbenzaldehyde is involved in the optical resolution of racemic compounds, such as 4-hydroxy-3-isobornyl-5-methylbenzaldehyde. This application is significant in stereochemistry for separating specific enantiomers, critical in pharmaceutical synthesis (E. V. Buravlev, I. Chukicheva, A. V. Churakov, A. Kutchin, 2012).
Biomedical Applications
Some derivatives synthesized from 4-Methylbenzaldehyde show potential in biomedical applications, including anti-inflammatory activities. These applications stem from the compound's versatility in forming various chemical structures suitable for docking studies in biomedical research (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).
Safety And Hazards
Future Directions
4-Methylbenzaldehyde has potential applications in the synthesis of various pharmaceuticals and other organic compounds . For example, it can be used in the formation of benzimidazoles, which have numerous biological activities and functions . This compound also has potential applications in the field of catalysis .
properties
IUPAC Name |
4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLOVSHXALFLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041520 | |
Record name | 4-Methylbenzaldehyde | |
Source | EPA DSSTox | |
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Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a floral odor; [HSDB] | |
Record name | Benzaldehyde, 4-methyl- | |
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Record name | 4-Methylbenzaldehyde | |
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Record name | 4-Methylbenzaldehyde | |
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Boiling Point |
204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg | |
Record name | 4-METHYLBENZALDEHYDE | |
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Record name | 4-Methylbenzaldehyde | |
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Solubility |
Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C | |
Record name | 4-METHYLBENZALDEHYDE | |
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Record name | 4-Methylbenzaldehyde | |
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Density |
1.0194 g/cu cm at 17 °C | |
Record name | 4-METHYLBENZALDEHYDE | |
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Vapor Pressure |
0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C | |
Record name | 4-Methylbenzaldehyde | |
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Record name | 4-METHYLBENZALDEHYDE | |
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Product Name |
4-Methylbenzaldehyde | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
104-87-0 | |
Record name | 4-Methylbenzaldehyde | |
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Record name | 4-Methylbenzaldehyde | |
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Record name | p-Tolualdehyde | |
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Record name | 4-Methylbenzaldehyde | |
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Record name | p-tolualdehyde | |
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Record name | P-TOLUALDEHYDE | |
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Record name | 4-METHYLBENZALDEHYDE | |
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Record name | 4-Methylbenzaldehyde | |
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Melting Point |
-6 °C | |
Record name | 4-METHYLBENZALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |
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Record name | 4-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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